1-Boc-7-Methyl-3-formylindole
Overview
Description
1-Boc-7-Methyl-3-formylindole is a chemical compound with the molecular formula C15H17NO3 . It is a type of indole derivative . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .
Molecular Structure Analysis
The molecular structure of this compound consists of a core indole structure with additional functional groups . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. As an indole derivative, it may participate in various chemical reactions typical of the indole moiety . Further studies are needed to explore its reactivity and potential applications in synthetic chemistry.Physical and Chemical Properties Analysis
This compound has a molecular weight of 259.30000 g/mol . It has a boiling point of 396.1ºC at 760 mmHg . More detailed physical and chemical properties, such as solubility, stability, and spectral properties, would require experimental determination.Scientific Research Applications
Synthesis and Reactivity
- Synthesis Techniques : 3-Formylindole compounds, closely related to 1-Boc-7-Methyl-3-formylindole, are synthesized using methods like the Vilsmeier-Haack reaction and other condensation reactions. These methods offer high yields and functional versatility (Ge Yu-hua, 2006).
- Reactivity Studies : The autoxidation of 3-alkyl-2-methylindoles in carboxylic acids and reactions with silver acetate highlight the selective oxidation properties of these compounds, useful in various synthetic applications (T. Itahara, Hiroshi Ouya, Kiyotake Kozono, 1982).
Biological and Medicinal Applications
- Anti-HIV Activity : Some derivatives of 3-formylindoles have shown significant anti-HIV-1 activity. These compounds, particularly those with specific substitutions, demonstrate potential as therapeutic agents (Zhiping Che et al., 2018).
- Carbazole Alkaloid Synthesis : Utilizing Boc-protected 3-formylindole, the synthesis of important carbazole alkaloids like carbazomycin A and B has been achieved. These alkaloids have notable bioactivities, underscoring the importance of 3-formylindole derivatives in medicinal chemistry (Shivaji B. Markad, N. Argade, 2014).
Chemical Transformations
- Acid-Induced Transformations : Under acidic conditions, 3-formylindole undergoes transformation to produce various indole derivatives, demonstrating its chemical versatility and potential for creating novel compounds (Alexander M. Korolev et al., 2000).
- Photochromic Applications : 1-Methyl-2-formylindole has been used to produce photochromic fulgides, which change color under UV irradiation. This property is essential for developing materials with light-responsive features (I. Y. Grishin et al., 1989).
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, they can act as reactants for the preparation of antiandrogens, antiplatelet agents, liver X receptor (LXR) agonists, antagonists of the EP3 receptor for prostaglandin E2, and inhibitors of glycoprotein perforin .
Biochemical Pathways
Given the broad biological activity of indole derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to their therapeutic potential .
Result of Action
As an indole derivative, it may exhibit a range of biological activities, including anticancer, antimicrobial, and other therapeutic effects .
Properties
IUPAC Name |
tert-butyl 3-formyl-7-methylindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-6-5-7-12-11(9-17)8-16(13(10)12)14(18)19-15(2,3)4/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPJROWZWYJFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654310 | |
Record name | tert-Butyl 3-formyl-7-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-96-2 | |
Record name | 1,1-Dimethylethyl 3-formyl-7-methyl-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914348-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-formyl-7-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.